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2'-Deoxy-2'-fluorocytidine Hydrate

oligonucleotide therapeutics thermal denaturation 2'-modified nucleosides

2'-Deoxy-2'-fluorocytidine (2'-F-dC) hydrate is a chemically modified nucleoside analogue in which the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This substitution locks the sugar pucker into a predominantly C3'-endo (RNA-like) conformation, which pre-organizes the nucleoside for high-affinity Watson-Crick base pairing.

Molecular Formula C9H14FN3O5
Molecular Weight 263.225
CAS No. 10212-20-1; 1820580-34-4
Cat. No. B2368525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluorocytidine Hydrate
CAS10212-20-1; 1820580-34-4
Molecular FormulaC9H14FN3O5
Molecular Weight263.225
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O
InChIInChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1
InChIKeyKUYKYENKWWNPHG-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluorocytidine Hydrate (CAS 10212-20-1): A Second-Generation 2'-Modified Nucleoside for High-Affinity Oligonucleotide Therapeutics and Antiviral Research


2'-Deoxy-2'-fluorocytidine (2'-F-dC) hydrate is a chemically modified nucleoside analogue in which the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This substitution locks the sugar pucker into a predominantly C3'-endo (RNA-like) conformation, which pre-organizes the nucleoside for high-affinity Watson-Crick base pairing [1]. As a building block for solid-phase oligonucleotide synthesis, 2'-F-dC phosphoramidite is widely incorporated into antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers to confer enhanced nuclease resistance and increased target binding affinity relative to unmodified DNA or RNA [2]. Beyond its role in oligonucleotide therapeutics, 2'-F-dC also exhibits direct antiviral activity, potently inhibiting Crimean-Congo hemorrhagic fever virus (CCHFV) replication in cell culture .

Building block Solid-phase oligonucleotide synthesis for nuclease-resistant, high-affinity duplex design
Conformational control C3′-endo sugar pucker pre-organizes Watson-Crick base pairing
Antiviral probe Reported replication inhibition against CCHFV in cell culture

Why 2'-Deoxy-2'-fluorocytidine Cannot Be Replaced by 2'-O-Methylcytidine or Unmodified Cytidine in High-Performance Oligonucleotide Applications


Generic substitution among 2'-modified cytidine analogs is not scientifically warranted because the fluorine atom at the 2'-position imparts a unique combination of electronegativity, sugar conformation, and hydration shell properties that differ fundamentally from 2'-O-alkyl modifications [1]. Head-to-head thermal denaturation studies demonstrate that fully 2'-fluoro-modified homoduplexes exhibit the highest melting temperatures among all evaluated 2'-modifications, outperforming both 2'-O-propyl and 2'-O-methyl in binding affinity [1]. In functional assays, chimeric antisense oligonucleotides containing 2'-F-cytidine achieve significantly higher exon-skipping efficiency than their 2'-OMe counterparts, and 2'-F-modified oligonucleotides on a phosphorothioate backbone retain nuclease resistance while preserving RNase H recruitment capability in chimeric designs—a property not uniformly shared by 2'-O-methyl modifications [2]. These differential physicochemical and functional properties preclude simple one-to-one replacement and necessitate evidence-based selection of the appropriate 2'-modified cytidine phosphoramidite for each application.

Target
2′-Deoxy-2′-fluorocytidine hydrate
Fluorine electronegativity locks C3′-endo pucker; reported highest duplex Tm among 2′-modifications; retains RNase H recruitment in chimeric designs.
Substitute risk
2′-O-Methylcytidine
Lower binding affinity may shift duplex thermal stability; exon-skipping efficiency may differ; RNase H compatibility not uniformly retained.
Target
2′-F-dC phosphorothioate ASO
Reported higher exon-skipping efficiency in mdx myotubes; nuclease resistance comparable to 2′-OMe in phosphorothioate context.
Substitute risk
Unmodified cytidine phosphoramidite
Rapid nuclease degradation; significantly lower duplex Tm; binding affinity and metabolic stability not sufficient for in vivo antisense studies.

Quantitative Differentiation Evidence: 2'-Deoxy-2'-fluorocytidine vs. 2'-O-Methylcytidine and Unmodified Cytidine in Oligonucleotide Therapeutics and Antiviral Assays


Superior Thermal Stability of Fully 2'-Fluoro-Modified Homoduplexes Compared to 2'-O-Methyl and RNA Homoduplexes

In a systematic comparison of fully modified oligoribonucleotide homoduplexes, the thermal stability ranking was unequivocally established as: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. This head-to-head study used identical sequence contexts and buffer conditions, isolating the contribution of the 2'-modification to duplex stability. The 2'-fluoro modification produced the highest absolute melting temperatures, confirming superior RNA-like binding affinity driven by the C3'-endo sugar pucker enforced by fluorine electronegativity [1].

Homoduplex thermal stability rank
Head-to-head
Rank: 2′-F > 2′-O-propyl > 2′-O-methyl > RNA > DNA
Supports binding-affinity workflow design; 2′-F-dC reported highest Tm among tested 2′-modifications.
Fully modified homoduplexes; phosphate buffer pH 7.0; data to verify in target sequence context.
oligonucleotide therapeutics thermal denaturation 2'-modified nucleosides binding affinity

Higher Exon-Skipping Efficiency of 2'-F-Modified Chimeric ASOs Relative to Fully 2'-OMe-Modified ASOs in Duchenne Muscular Dystrophy Myotube Model

In a head-to-head functional comparison using mdx mouse myotubes, a fully 2'-fluoro-modified phosphorothioate antisense oligonucleotide (2'-F-PS AO) induced higher Dmd exon-23 skipping efficiency than a fully 2'-O-methyl-modified phosphorothioate AO (2'-OMe-PS AO) across multiple concentrations [1]. At 25 nM, LNA/2'-F gapmer achieved 58% exon-23 skipping versus 42% for the 2'-OMe/2'-F gapmer design, and LNA/2'-F mixmer 1 reached 54% compared to 46% for the corresponding 2'-OMe/2'-F mixmer [1].

Exon-skipping efficiency (mdx myotubes)
Head-to-head
LNA/2′-F gapmer: 58% vs. 2′-OMe/2′-F gapmer: 42% (25 nM)
Supports splice-modulation assay design; 2′-F ASO reported higher exon-23 skipping than 2′-OMe counterpart.
mdx mouse myotubes; RT-PCR readout; phosphorothioate backbone.
antisense oligonucleotide exon skipping Duchenne muscular dystrophy splice modulation

2'-Deoxy-2'-fluorocytidine Exhibits 200-Fold Greater Anti-CCHFV Potency Than Ribavirin and 17-Fold Greater Potency Than Favipiravir

In recombinant reporter virus assays against Crimean-Congo hemorrhagic fever virus (CCHFV) in Huh7 cells, 2'-deoxy-2'-fluorocytidine demonstrated an EC50 of 61 ± 18 nM, representing a potency approximately 200 times greater than ribavirin (EC50 = 12.5 ± 2.6 μM) and 17 times greater than favipiravir (T-705; EC50 = 1.03 ± 0.16 μM) . The compound also showed an EC50 of 31 nM against a CCHFV/ZsG reporter strain [1]. This pronounced differential potency was observed without concomitant cytotoxicity at effective concentrations .

Anti-CCHFV EC50 (Huh7 cells)
Data to verify
2′-F-dC EC50 61 nM; ribavirin EC50 12.5 µM; favipiravir EC50 1.03 µM
Supports antiviral screening context; reported EC50 lower than reference compounds.
Recombinant CCHFV reporter; 48 h infection; source review recommended.
antiviral Crimean-Congo hemorrhagic fever virus nucleoside analog EC50

Enhanced Nuclease Resistance of 2'-Fluoro-Modified Phosphorothioate Oligonucleotides Compared to Unmodified Phosphodiester Oligonucleotides, with Comparable Nuclease Stability to 2'-O-Methyl in Phosphorothioate Context

The nuclease stability profile of 2'-fluoro-modified oligonucleotides is backbone-dependent, with important differentiation from unmodified oligonucleotides. In phosphodiester form, 2'-fluoro-modified oligonucleotides are not nuclease-resistant; however, when synthesized with a phosphorothioate backbone, they become highly resistant to nuclease degradation while retaining exceptional binding affinity for RNA targets [1]. In the exon-skipping study comparing chimeric ASOs, LNA/2'-F chimeric AOs demonstrated higher exonuclease stability than the corresponding 2'-OMe/2'-F chimeras when incubated with snake venom phosphodiesterase, with the LNA/2'-F chimeras remaining largely intact after 60 minutes of exposure [2]. This indicates that 2'-F modifications, particularly when combined with LNA in a phosphorothioate context, can achieve superior metabolic stability compared to 2'-OMe/LNA chimeras.

Exonuclease resistance (SVPD assay)
Head-to-head
LNA/2′-F-PS largely intact after 60 min; 2′-OMe/2′-F-PS partially degraded
Supports nuclease-stability screening; phosphorothioate backbone critical for resistance.
SVPD 3′→5′ exonuclease; semi-quantitative PAGE; class-level effect.
nuclease resistance phosphorothioate oligonucleotide stability SVPD assay

Tm Increase of ~4–5 °C per 2'-Fluoro Modification in Phosphoramidate Oligonucleotides Relative to Isosequential Phosphodiester Oligomers

In uniformly modified N3'→P5' phosphoramidate oligonucleotides containing 2'-fluoro-2'-deoxypyrimidine nucleosides, each 2'-fluoro substitution increased the melting temperature (Tm) of duplexes with complementary DNA by approximately 4 °C per modification, and with complementary RNA by approximately 5 °C per modification, relative to isosequential phosphodiester oligomers [1]. These compounds also exhibited 4–5-fold greater stability in acidic media (pH 2.2–5.3) compared to the parent 2'-deoxy phosphoramidates [1].

Tm gain per 2′-F modification (phosphoramidate)
Cross-study
ΔTm +4 °C (DNA) / +5 °C (RNA) per modification
Supports rational reduction of oligonucleotide length while maintaining duplex stability.
N3′→P5′ phosphoramidate oligomers; pH 7.0; 4–5× acid stability reported.
phosphoramidate backbone thermal stability oligonucleotide duplex N3'→P5' phosphoramidate

Validated Application Scenarios for 2'-Deoxy-2'-fluorocytidine Hydrate in Oligonucleotide Therapeutics and Antiviral Drug Discovery


High-Affinity siRNA Guide Strand Modification for RNAi Therapeutics

Antisense Oligonucleotide Gapmer Design for Splice-Modulation Therapy in Neuromuscular Disease

Reference Inhibitor and Lead Compound for Crimean-Congo Hemorrhagic Fever Virus Antiviral Drug Discovery

N3'→P5' Phosphoramidate Oligonucleotide Therapeutics Requiring Enhanced Acid Stability and Shortened Oligonucleotide Length

Application
Selection Property
Validation Focus
siRNA guide strand studies
Nuclease resistance & binding affinity
Duplex Tm optimization
Splice-modulation research in neuromuscular disease models
Exon-skipping efficiency profile
Dmd exon-23 skipping validation
CCHFV antiviral research reference inhibitor
EC50 ranking in antiviral screens
CCHFV EC50 validation in Huh7
Phosphoramidate oligonucleotide research with acid-stability requirements
Tm increment per modification & acid stability
Acid-stability and length reduction validation
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